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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and applications of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS No:

50413-24-6). This compound is a pivotal intermediate in organic synthesis, most notably in the

development of pharmaceuticals targeting inflammatory and pain-related conditions.[1] Its

bifunctional nature, featuring a reactive bromine atom and a methylsulfonyl group, makes it a

versatile building block for complex bioactive molecules.[1] This document summarizes its key

physical and chemical data, details common experimental protocols for its synthesis and

analysis, and illustrates its role in medicinal chemistry, particularly as a precursor to selective

COX-2 inhibitors like Etoricoxib.

Physicochemical Properties
The fundamental physicochemical characteristics of 2-Bromo-1-(4-
(methylsulfonyl)phenyl)ethanone are summarized below. These properties are crucial for its

handling, storage, and application in synthetic chemistry.
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Identifier Value

IUPAC Name 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone

CAS Number 50413-24-6

Molecular Formula C₉H₉BrO₃S

Molecular Weight 277.14 g/mol [1][2][3][4]

Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr[2]

InChI Key JOCMYOUZIDSYFO-UHFFFAOYSA-N[3]

Synonyms
2-Bromo-4'-(methylsulfonyl)acetophenone, 4-

(Methylsulfonyl)phenacyl bromide[2]

Physical and Chemical Properties
Property Value

Appearance White to light yellow crystalline powder[1]

Melting Point 123-131 °C[1]

Boiling Point 428.4 °C (Predicted)

Density 1.575 g/cm³ (Predicted)

Solubility
Soluble in organic solvents like ethanol and

dimethylformamide; insoluble in water.

Storage Conditions
Store at 2-8°C under an inert atmosphere (e.g.,

Nitrogen or Argon)[2]
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Descriptor Value

XLogP3 1.6[2][3]

Hydrogen Bond Donor Count 0[2][3]

Hydrogen Bond Acceptor Count 3[2][3]

Rotatable Bond Count 3[2][3]

Topological Polar Surface Area 59.6 Å²[3]

Heavy Atom Count 14[2][3]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Bromo-1-(4-
(methylsulfonyl)phenyl)ethanone are critical for its successful application in research and

development.

Synthesis Protocol: Bromination of 4'-
(Methylsulfonyl)acetophenone
A common method for synthesizing the title compound is through the α-bromination of 4'-

(Methylsulfonyl)acetophenone.

Materials:

4'-(Methylsulfonyl)acetophenone

N-Bromosuccinimide (NBS)

PEG-400 and Water (1:2 mixture) or Chloroform

Dichloromethane (for extraction)

Jacketed reactor with an ultrasonic horn (25 kHz) (optional, for ultrasound-assisted

synthesis)

Procedure (Ultrasound-Assisted Method):[5]
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In a jacketed reactor, add equimolar quantities of 4'-(Methylsulfonyl)acetophenone (1.0 eq)

and N-Bromosuccinimide (NBS) (1.0 eq).

Add a mixture of PEG-400 and water (e.g., 5 mL) to the reactants with stirring.

Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.

Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

acetophenone is completely consumed (typically 15-20 minutes).

Upon completion, extract the reaction mixture with dichloromethane.

Collect the organic layer and evaporate the solvent under reduced pressure to yield the

crude product, 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent like chloroform to yield the final product as a crystalline

solid.[6]

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Parameters:

Pulse Program: Standard single-pulse ('zg30').[7]

Number of Scans: 16 scans.[7]

Relaxation Delay (D1): 1-2 seconds.[7]

Spectral Width: -2 to 12 ppm.[7]

¹³C NMR Parameters:
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Pulse Program: Standard proton-decoupled ('zgpg30').[7]

Number of Scans: 1024 or more scans may be needed depending on concentration.

Relaxation Delay (D1): 2-5 seconds.[7]

Spectral Width: 0 to 200 ppm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample

with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the

analysis using an ATR (Attenuated Total Reflectance) accessory.

Instrument: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[8]

Scan Range: 4000-400 cm⁻¹.

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands

corresponding to the functional groups present in the molecule, such as C=O (ketone), S=O

(sulfone), and C-Br bonds.

Mass Spectrometry (MS):

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

Analysis: The mass spectrum will show the molecular ion peak(s). Due to the presence of

bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two

peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Visualizations: Workflows and Pathways
The following diagrams illustrate the synthetic utility and biological relevance of 2-Bromo-1-(4-
(methylsulfonyl)phenyl)ethanone.
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Synthesis Workflow for COX-2 Inhibitor Intermediate
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Caption: Synthetic pathway from a starting ketone to a selective COX-2 inhibitor.
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Caption: Role of the intermediate as a precursor to COX-2 inhibitors that block inflammation.

Applications in Drug Development
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a compound of significant interest in

pharmaceutical development, primarily serving as a crucial building block for the synthesis of

selective cyclooxygenase-2 (COX-2) inhibitors.[1] The COX-2 enzyme is inducible and plays a

key role in mediating inflammatory and pain responses through the production of

prostaglandins.[9][10]

Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-

inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects

associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both

COX-1 and COX-2.[9][11]

The title compound is a direct precursor in the synthesis of Etoricoxib, a widely used COX-2

inhibitor. In the synthetic route to Etoricoxib, the α-bromo ketone functionality of 2-Bromo-1-(4-
(methylsulfonyl)phenyl)ethanone allows for the construction of the core heterocyclic

structure of the final drug molecule through reactions like cyclocondensation.[12][13] Its role as

an intermediate is therefore indispensable for the efficient and large-scale production of this

important anti-inflammatory agent.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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